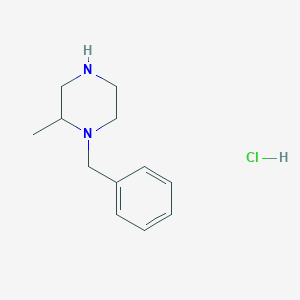
Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate: is a chemical compound known for its diverse applications in scientific research and industryThis compound exhibits significant biological activities, including antioxidant and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate can be synthesized through various chemical reactions. One common method involves the reaction of 3,4-dihydroxyphenylacetic acid with sodium hydroxide in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as crystallization or chromatography to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions: Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The phenolic hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cardiovascular Protection: The compound relaxes coronary arteries and exhibits anticoagulant effects, improving blood flow and reducing the risk of cardiovascular events.
類似化合物との比較
- Caffeic Acid
- L-DOPA
- Rutin
特性
分子式 |
C9H7NaO5 |
|---|---|
分子量 |
218.14 g/mol |
IUPAC名 |
sodium;3-(3,4-dihydroxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C9H8O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,10-11H,4H2,(H,13,14);/q;+1/p-1 |
InChIキー |
MEGQDXVOLDKUPI-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)[O-])O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11725268.png)






![3-[(2,3-dimethylquinoxalin-6-yl)carbamoyl]prop-2-enoic Acid](/img/structure/B11725316.png)
![N-[1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)eth-1-en-1-yl]cyclohexanecarboxamide](/img/structure/B11725322.png)

![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11725331.png)

![Ethyl 4-chloro-3-[(2-cyanoacetamido)imino]butanoate](/img/structure/B11725338.png)

